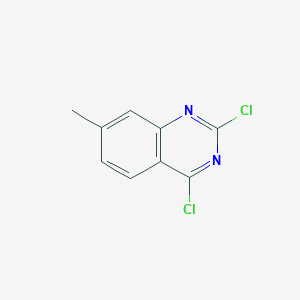

2,4-Dichloro-7-methylquinazoline

Description

Properties

IUPAC Name |

2,4-dichloro-7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRNBNLOBXVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620488 | |

| Record name | 2,4-Dichloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25171-19-1 | |

| Record name | 2,4-Dichloro-7-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,4-Dichloro-7-methylquinazoline: A Key Intermediate in Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several FDA-approved kinase inhibitors.[1][2] Among the versatile intermediates used to access this privileged structure, 2,4-dichloro-7-methylquinazoline stands out for its utility in the synthesis of targeted therapies. This technical guide provides an in-depth, experience-driven walkthrough for the synthesis of this compound, commencing from the readily available starting material, 2-amino-4-methylbenzoic acid. The guide details a robust two-step synthetic sequence, elucidating the chemical principles behind each transformation, providing validated, step-by-step experimental protocols, and emphasizing safety and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 2,4-disubstituted quinazoline core is particularly prominent in the design of protein kinase inhibitors, such as Gefitinib and Erlotinib, which have revolutionized targeted cancer therapy.[2] The synthetic accessibility and the ability to selectively functionalize the C2 and C4 positions make 2,4-dichloroquinazoline analogues highly valuable precursors.[3][4] This guide focuses on the 7-methyl substituted variant, a key building block for developing novel kinase inhibitors and other targeted molecular probes.

Overall Synthetic Strategy

The synthesis of this compound from 2-amino-4-methylbenzoic acid is efficiently achieved via a two-step process. The strategy involves an initial cyclization to form the stable quinazolinedione ring system, followed by a robust chlorination step to yield the target compound. This approach is reliable, scalable, and utilizes common laboratory reagents.

Caption: Overall two-step synthetic pathway.

Step 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

Reaction Principle and Mechanistic Insight

The initial step involves the condensation and cyclization of 2-amino-4-methylbenzoic acid with urea. This reaction is a well-established method for forming the quinazoline-2,4-dione core.[5] The process begins with the nucleophilic attack of the amino group of the anthranilic acid derivative on one of the carbonyl carbons of urea, eliminating ammonia. Subsequent intramolecular cyclization, driven by heating, involves the attack of the nitrogen anion on the carboxylic acid, followed by dehydration, to yield the thermodynamically stable heterocyclic dione. The choice of urea as the reagent is advantageous due to its low cost, safety, and its ability to serve as a source for both carbonyl groups in the final product.

Detailed Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-methylbenzoic acid (15.1 g, 0.1 mol) and urea (24.0 g, 0.4 mol).

-

Reaction Execution: Heat the solid mixture in an oil bath. The mixture will melt and begin to evolve ammonia gas. Gradually increase the temperature to 180-190 °C and maintain for 4 hours. The reaction mixture will solidify as the product forms.

-

Work-up and Isolation: Allow the flask to cool to room temperature. Add 100 mL of 2 M sodium hydroxide solution to the solid mass and heat the mixture to boiling to dissolve the product and unreacted starting material.

-

Precipitation: Cool the resulting solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 4-5. A thick white precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 80 °C overnight.

Expected Results

This protocol typically yields 7-methylquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

| Parameter | Expected Value |

| Yield | 80-90% |

| Appearance | White solid |

| Melting Point | >300 °C |

Step 2: Synthesis of this compound

Reaction Principle and Mechanistic Insight

The conversion of the quinazolinedione to the dichloro derivative is achieved through chlorination using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline.[6][7] This reaction is not a simple nucleophilic substitution. Instead, it proceeds through a two-stage mechanism.[8][9][10]

-

Phosphorylation: The reaction begins with the phosphorylation of the tautomeric enol form of the quinazolinedione by POCl₃. The presence of a base facilitates this step by deprotonating the amide nitrogen, creating a more nucleophilic species. This results in the formation of (O)- and (N)-phosphorylated intermediates.[8][11]

-

Chloride Displacement: Upon heating, these phosphorylated intermediates are highly activated towards nucleophilic attack by chloride ions (present in excess from POCl₃). The phosphate group is an excellent leaving group, facilitating the substitution to form the aromatic 2,4-dichloroquinazoline system.[8][10] The N,N-diethylaniline also acts as an acid scavenger, neutralizing the HCl generated during the reaction.

Detailed Experimental Protocol

Safety Precaution: Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[12] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer, add 7-methylquinazoline-2,4(1H,3H)-dione (8.8 g, 0.05 mol).

-

Reagent Addition: Add phosphoryl chloride (POCl₃, 75 mL) to the flask, followed by the slow, dropwise addition of N,N-diethylaniline (7.5 mL, 0.05 mol) over 15 minutes.

-

Reaction Execution: Heat the resulting suspension to reflux (approximately 110 °C) using an oil bath. The reaction mixture will gradually become a clear, homogenous solution. Maintain reflux for 5-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and will release HCl gas; perform with caution in a fume hood.

-

Precipitation: A precipitate will form upon quenching. Continue stirring for 30 minutes to ensure complete precipitation.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or acetone to afford the pure this compound.[6]

Expected Results

This protocol yields the target compound as a crystalline solid.

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Light yellow solid |

| Melting Point | 135-138 °C |

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow, from initial setup to the final purified product, highlighting key processes and transitions.

Caption: Step-by-step laboratory workflow diagram.

Conclusion

This guide outlines a reliable and high-yielding two-step synthesis for this compound, a crucial intermediate in modern medicinal chemistry. By providing detailed protocols grounded in established chemical principles, this document serves as a practical resource for researchers engaged in the discovery and development of novel therapeutics. The described methods are robust and scalable, enabling the efficient production of this versatile building block for further synthetic elaboration.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. generis-publishing.com [generis-publishing.com]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

Physicochemical properties of 2,4-Dichloro-7-methylquinazoline

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-methylquinazoline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 25171-19-1), a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of critical parameters. We will explore the compound's chemical identity, solubility, melting point, and spectral characteristics, grounding each section in authoritative methodologies. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility in the laboratory setting.

Introduction: The Quinazoline Scaffold in Drug Development

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics, particularly in oncology. The reactivity of the chlorine atoms at the 2 and 4 positions of the quinazoline ring makes compounds like this compound versatile precursors for the synthesis of targeted covalent inhibitors and other complex molecular architectures. A thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for successful reaction design, purification, formulation, and ultimately, the development of novel drug candidates. This guide provides the foundational knowledge and practical methodologies required to fully characterize this important building block.

Core Chemical Identity

Accurate identification is the bedrock of all subsequent chemical and biological investigation. This compound is a solid, typically appearing as a white to light yellow or light brown crystalline powder.[1] Its fundamental identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 25171-19-1 | [2] |

| Molecular Formula | C₉H₆Cl₂N₂ | [3] |

| Molecular Weight | 213.07 g/mol | |

| Monoisotopic Mass | 211.9908 Da | [3] |

| SMILES | CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | [3] |

| InChI | InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | [3] |

| InChIKey | BMIRNBNLOBXVPJ-UHFFFAOYSA-N | [3] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[4] For halogenated quinazolines, this value is sensitive to the substitution pattern on the aromatic ring. For instance, the parent compound, 2,4-dichloroquinazoline, has a reported melting point of 116-123°C, while the highly substituted 2,4-Dichloro-6,7-dimethoxyquinazoline melts at a significantly higher temperature of 175-178°C.[1][5]

Authoritative Protocol: Capillary Melting Point Determination

The capillary method is the standard pharmacopeial technique for melting point determination.[6] It provides a reliable and reproducible means of assessing thermal behavior.

Causality in Protocol Design:

-

Fine Powder: The sample must be a fine powder to ensure uniform heat transfer and efficient packing within the capillary tube.[6]

-

Tight Packing: A well-packed sample (2-3 mm height) prevents shrinking or sagging during heating, which could be misinterpreted as melting.[7]

-

Slow Ramp Rate: A slow temperature ramp (1-2°C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A preliminary, rapid determination can be used to find the approximate melting point first.[4]

Step-by-Step Methodology:

-

Sample Preparation: Crush the crystalline this compound into a fine powder using a mortar and pestle.[6]

-

Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until a packed column of 2-3 mm is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Set a fast heating rate (e.g., 10-20°C/min) to quickly identify an approximate melting range. Allow the apparatus to cool.[6]

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20°C below the approximate melting point found in the previous step.[7] Set the ramp rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting range is T1-T2.

References

- 1. 2,4-Dichloroquinazoline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 607-68-1|2,4-Dichloroquinazoline|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry analysis of 2,4-Dichloro-7-methylquinazoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloro-7-methylquinazoline

Preamble: The Analytical Challenge

In modern drug discovery and development, the quinazoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous targeted therapies.[1] The compound this compound represents a critical synthetic intermediate, a potential impurity, or a metabolic product in the synthesis of more complex pharmaceutical agents. Its accurate identification and quantification are paramount for process control, impurity profiling, and metabolic studies.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring that the described workflows are not only effective but also self-validating. As researchers and drug development professionals, understanding the "why" is as critical as knowing the "how."

Section 1: Foundational Physicochemical Properties

Before any analysis, a scientist must understand the analyte. The structure of this compound dictates its behavior in both chromatographic separation and mass spectrometric ionization.

-

Structure: A quinazoline core substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 7.

-

Chemical Formula: C₉H₆Cl₂N₂

-

Key Features: The two basic nitrogen atoms in the quinazoline ring are prime targets for protonation in positive-mode electrospray ionization. The two chlorine atoms create a highly distinctive isotopic signature, which is a powerful tool for identification.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Significance for MS Analysis |

| Monoisotopic Mass | 211.9908 Da | The exact mass used for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |

| Average Mass | 213.056 Da | The weighted average mass of all isotopes. |

| Nominal Mass | 212 Da | The integer mass, useful for low-resolution instruments. |

| Isotopic Signature | Distinct M, M+2, M+4 pattern | An unambiguous indicator of a dichlorinated compound. |

| Predicted pKa (basic) | ~1.5 - 2.5 (for ring nitrogens) | Suggests that protonation to form [M+H]⁺ will be favorable in acidic mobile phases, making positive-ion ESI a strong candidate.[2] |

| Predicted LogP | ~3.5 | Indicates good solubility in organic solvents and suitability for reversed-phase liquid chromatography. |

Section 2: Strategic Selection of the Analytical Approach: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a primary decision point.

-

LC-MS: This is the workhorse of the pharmaceutical industry, ideal for high-throughput screening, quantification in biological matrices, and analysis of thermally labile or non-volatile compounds.[3][4] Given the context of drug development, LC-MS with Electrospray Ionization (ESI) is the preferred method for its sensitivity and applicability.

-

GC-MS: This technique requires the analyte to be volatile and thermally stable. While this compound may be amenable to GC-MS, the higher temperatures of the GC inlet could potentially cause degradation. However, GC-MS with Electron Ionization (EI) provides highly reproducible fragmentation patterns that are excellent for structural confirmation and library matching.[5]

For a comprehensive analysis, using both techniques provides orthogonal data: LC-MS for sensitive quantification and primary identification, and GC-MS for unambiguous structural confirmation.

Section 3: Deep Dive into Electrospray Ionization (ESI-MS) Analysis

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts, preserving the molecular weight information.[6]

Ionization Polarity and Adduct Formation

-

Positive Ion Mode ([M+H]⁺): Due to the two nitrogen heteroatoms, this compound is readily protonated.[7] Using an acidic mobile phase modifier (e.g., 0.1% formic acid) will promote the formation of the [M+H]⁺ ion at m/z 213 (referring to the nominal mass of the most abundant isotope). This is the recommended mode for sensitive quantification.

-

Adducts: In ESI, analytes can form adducts with ions present in the mobile phase or sample matrix.[8][9] Be vigilant for sodium ([M+Na]⁺, m/z 235) or potassium ([M+K]⁺, m/z 251) adducts, especially when using buffered solutions or glass containers. Their presence can dilute the primary analyte signal but also serve as a secondary confirmation of the molecular weight.

-

Negative Ion Mode ([M+Cl]⁻): An interesting possibility for chlorinated compounds is the formation of chloride adducts ([M+Cl]⁻) in negative mode, which would appear at m/z 247.[10][11] This can be promoted by using chlorinated solvents, though it is generally less sensitive and provides less structural information upon fragmentation than the positive ion mode.[10]

Mitigating In-Source Fragmentation

In-source fragmentation (ISF) occurs when an analyte fragments in the ion source before reaching the mass analyzer, which can complicate spectral interpretation and compromise quantification.[12][13] For quinazoline derivatives, this can be a significant issue.

To minimize ISF, carefully optimize the declustering potential (DP) or fragmentor voltage . Start with low values and gradually increase them. A proper setting will maximize the signal for the precursor ion ([M+H]⁺) while minimizing the appearance of fragment ions in the MS1 scan. Higher source temperatures can also increase fragmentation and should be optimized.[12]

Tandem MS (MS/MS) and Predicted Fragmentation

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for building highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).[14] The fragmentation of protonated quinazolines is predominantly controlled by the molecule's structure.[15]

For [M+H]⁺ of this compound (m/z 213), the following fragmentation pathways are predicted:

-

Loss of HCl: A common pathway for protonated chlorinated compounds, leading to a fragment at m/z 177.

-

Loss of Chlorine Radical (Cl•): While less common in ESI-MS/MS (which favors even-electron fragments), it can occur, resulting in a fragment at m/z 178.

-

Quinazoline Ring Cleavage: The core ring can fragment, often by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for quinazolines.[16] This could occur after the initial loss of HCl, leading to a fragment at m/z 150.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Section 4: The Power of Electron Ionization (EI-MS) for Structural Confirmation

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and highly reproducible fragmentation.[17][18] This creates a chemical "fingerprint" useful for structural elucidation and library matching.

The molecular ion (M⁺•) will be observed at m/z 212. Key predicted fragmentation pathways include:

-

Loss of Cl•: The loss of a chlorine radical is a classic fragmentation pathway for alkyl and aryl chlorides, leading to a stable cation.[19][20] This would produce a fragment at m/z 177.

-

Consecutive Loss of Cl•: The first fragment (m/z 177) could then lose the second chlorine radical, yielding a fragment at m/z 142.

-

Quinazoline Ring Cleavage: Similar to ESI, the loss of HCN from the molecular ion or subsequent fragments is expected.[16] For example, the M⁺• could lose HCN to yield a fragment at m/z 185.

Caption: Predicted EI-MS fragmentation pathways for the molecular ion of this compound.

Section 5: The Isotopic Signature - A Dichloro "Smoking Gun"

One of the most powerful features for identifying this molecule is its chlorine isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.[21]

Table 2: Theoretical Isotopic Abundance Pattern for a Dichlorinated Ion (e.g., C₉H₆Cl₂N₂)

| Ion | Description | Theoretical Relative Abundance |

| M | Contains two ³⁵Cl atoms | 100% (Base Peak of Cluster) |

| M+2 | Contains one ³⁵Cl and one ³⁷Cl atom | ~65% |

| M+4 | Contains two ³⁷Cl atoms | ~10% |

Observing this 100:65:10 intensity ratio in an MS1 scan is strong evidence for the presence of a dichlorinated species, greatly increasing the confidence of identification.[22]

Section 6: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation

While the isotopic pattern is highly suggestive, HRMS provides definitive confirmation of the elemental composition.[23] By measuring the mass-to-charge ratio with high accuracy (typically <5 ppm), it can distinguish the target analyte from other compounds with the same nominal mass.[24]

-

Calculated Exact Mass of [C₉H₇Cl₂N₂]⁺ ([M+H]⁺): 212.9986 Da

-

Calculated Exact Mass of C₁₀H₈O₄N₂ ([M+H]⁺): 213.0508 Da

A low-resolution instrument would see both of these ions at m/z 213. An HRMS instrument, such as a TOF or Orbitrap, can easily distinguish between them, providing an unambiguous assignment of the elemental formula C₉H₆Cl₂N₂.[3][23]

Section 7: Validated Experimental Protocols

The following protocols provide a starting point for method development. They should be optimized and validated for your specific instrumentation and application.

Protocol 1: Quantitative LC-MS/MS Analysis

This protocol is designed for the sensitive quantification of this compound in a sample matrix, such as a reaction mixture or biological fluid.

Caption: A typical workflow for quantitative analysis using a triple quadrupole (QqQ) mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol). If analyzing from a complex matrix, perform a protein precipitation or liquid-liquid extraction. Prepare a calibration curve using certified reference standards.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Monitor at least two transitions for confident identification and quantification.

-

Primary (Quantifier): 213.0 → 177.0 (Loss of HCl)

-

Secondary (Qualifier): 213.0 → 150.0 (Loss of HCl followed by HCN)

-

-

Instrument Parameters: Optimize declustering potential, collision energy, and source temperatures for your specific instrument to maximize the signal for the chosen transitions.

-

Table 3: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Efficiently protonates the basic nitrogen atoms for high sensitivity. |

| Precursor Ion (Q1) | m/z 213.0 | Selects the protonated molecule of the most abundant isotope. |

| Product Ion 1 (Q3) | m/z 177.0 | A specific and abundant fragment, ideal for quantification. |

| Collision Energy 1 | 20-35 eV (Optimize) | Energy required to induce the fragmentation of [M+H]⁺ to m/z 177.0. |

| Product Ion 2 (Q3) | m/z 150.0 | A secondary fragment to confirm identity (qualifier ion). |

| Collision Energy 2 | 30-45 eV (Optimize) | Higher energy may be needed for this secondary fragmentation. |

Protocol 2: Qualitative GC-MS Analysis

This protocol is designed for the structural confirmation of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the sample in a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Column: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan from m/z 40 to 350.

-

Data Analysis: Examine the full spectrum for the molecular ion cluster (m/z 212, 214, 216) and characteristic fragments (m/z 177, 142). Compare the spectrum against a reference or library if available.

-

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that leverages fundamental principles of chemistry and instrumental analysis. A robust analytical strategy relies on a combination of techniques. LC-MS/MS in positive ESI mode provides the sensitivity and selectivity required for quantification in complex environments typical of drug development.[3] Concurrently, GC-MS with EI offers an orthogonal method for unambiguous structural confirmation through its reproducible fragmentation patterns. The distinctive dichlorinated isotopic signature serves as a powerful, built-in validation point in all analyses, while high-resolution mass spectrometry offers the ultimate confirmation of elemental composition. By understanding the causal links between molecular structure, instrument parameters, and spectral output, researchers can develop highly reliable and defensible analytical methods for this important quinazoline intermediate.

References

- 1. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 7. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 13. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uab.edu [uab.edu]

- 15. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 16. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. rroij.com [rroij.com]

- 18. researchgate.net [researchgate.net]

- 19. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. longdom.org [longdom.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Introduction: The Quinazoline Scaffold as a "Privileged Structure"

An In-depth Technical Guide on the Crystal Structure of 2,4-Dichloro-7-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just a dataset, but a comprehensive understanding of the structural chemistry of this compound. We will explore the rationale behind the experimental choices, the intricacies of the molecular architecture, and the implications of these findings for the field of drug discovery.

In medicinal chemistry, the quinazoline ring system is classified as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1][2] Quinazoline derivatives have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4]

The subject of this guide, this compound, is a critical synthetic intermediate. The two chlorine atoms at positions 2 and 4 are highly reactive leaving groups, allowing for the strategic introduction of various functional groups through nucleophilic substitution. This synthetic versatility is a key reason for its importance. Understanding the precise three-dimensional structure of this building block is paramount, as it governs the molecule's inherent conformational preferences and the non-covalent interactions that can dictate its behavior in the solid state and its binding affinity to target proteins.

Experimental Rationale & Methodology

The determination of a crystal structure is a meticulous process where each step is foundational for the next. The goal is to produce a scientifically valid and reproducible structural model.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The protocol for the closely related analogue, 2,4-dichloro-7-fluoroquinazoline, provides a robust and field-proven methodology that is directly applicable.[5]

Experimental Protocol: Synthesis

-

Ring Formation: The synthesis begins with a substituted anthranilic acid (in this case, 2-amino-4-methylbenzoic acid). This is reacted with a cyanate salt in an acidic aqueous solution. Subsequent treatment with a strong base (e.g., NaOH) induces cyclization to form the 7-methylquinazoline-2,4(1H,3H)-dione.

-

Chlorination: The resulting dione is heated under reflux with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline. This step replaces the two ketone groups with chlorine atoms.[5]

-

Purification & Crystallization: After the reaction, excess POCl₃ is removed under vacuum, and the residue is carefully quenched in an ice/water mixture. The precipitated crude product is filtered, washed, and dried. For single-crystal growth, the purified compound is dissolved in a suitable solvent (e.g., acetone) and allowed to undergo slow evaporation.

Causality Insight: The choice of slow evaporation is critical. Rapid precipitation traps solvent and promotes the formation of disordered or polycrystalline material, which is unsuitable for single-crystal X-ray diffraction. Slow, near-equilibrium solvent removal allows molecules the time to self-assemble into a highly ordered, single crystalline lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the atomic arrangement in a crystalline solid.[6][7] It provides precise data on bond lengths, bond angles, and the overall molecular geometry.[8] The workflow is a self-validating system, from data collection through to structural refinement and validation.

Experimental Workflow: From Crystal to Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Expert Insight: Data is typically collected at a low temperature (e.g., 100 K) by bathing the crystal in a stream of cold nitrogen gas. This is not merely a standard procedure; the cryogenic temperature significantly reduces the thermal vibration of the atoms. This results in less diffuse scattering and a higher-quality diffraction pattern, which in turn allows for a more precise and accurate determination of atomic positions and bond lengths.[7]

Structural Analysis

While a deposited crystal structure for this compound was not found in the primary search, a complete, high-quality dataset exists for the extremely close structural analogue, 2,4-dichloro-7-fluoroquinazoline .[5] The substitution of a methyl group for a fluorine atom represents a minimal structural perturbation. Both are small substituents that do not significantly alter the overall planarity or electronic nature of the quinazoline core. Therefore, the structural features of the fluoro-analogue serve as an excellent and authoritative model for understanding the methyl derivative.

Molecular Geometry

The crystal structure confirms that the quinazoline ring system is essentially planar, a key feature for facilitating π-π stacking interactions. The C-Cl bond lengths and the internal angles of the fused rings are consistent with established values for substituted aromatic systems.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is a delicate balance of non-covalent forces. In this structure, two primary interactions are responsible for the supramolecular assembly.

-

π–π Stacking: The planar quinazoline rings of adjacent molecules stack on top of one another in a parallel-displaced fashion. For the fluoro-analogue, the measured distance between the centroids of these stacked rings is 3.8476 Å, an optimal distance for stabilizing π-π interactions.[5]

-

Halogen Bonding: The chlorine atoms on the quinazoline ring can act as electrophilic species, forming attractive interactions with nucleophilic atoms (like the nitrogen atoms) on neighboring molecules.[9][10] This highly directional interaction, known as a halogen bond, is a powerful tool in crystal engineering for guiding molecular assembly.[11][12]

Key Intermolecular Interactions

Caption: A diagram showing the primary non-covalent interactions in the crystal lattice.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the analogue 2,4-dichloro-7-fluoroquinazoline, providing a quantitative foundation for the structural model.[5]

| Parameter | Value |

| Chemical Formula | C₈H₃Cl₂FN₂ |

| Formula Weight ( g/mol ) | 217.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8257 (3) |

| b (Å) | 15.0664 (9) |

| c (Å) | 14.3453 (6) |

| β (°) | 95.102 (5) |

| Volume (ų) | 823.59 (9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 |

| R-factor [I > 2σ(I)] | 0.038 |

Conclusion and Implications for Drug Development

This comprehensive structural analysis, grounded in high-quality data from a closely related analogue, provides critical insights for researchers. The confirmed planarity of the quinazoline core and the specific nature of its intermolecular interactions—dominated by π-π stacking and halogen bonding—are essential parameters for computational chemists performing docking studies and virtual screening. For medicinal chemists, this structural knowledge of a key synthetic intermediate allows for a more rational approach to designing novel derivatives. By understanding the inherent structural properties of the starting material, scientists can better predict how modifications will influence crystal packing, solubility, and ultimately, the binding interactions with a biological target.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to 2,4-Dichloro-7-methylquinazoline: Synthesis, Reactivity, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 2,4-Dichloro-7-methylquinazoline, a key heterocyclic building block in modern drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and its versatile reactivity, which makes it a valuable scaffold for the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers in medicinal chemistry and related fields.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The presence of two reactive chlorine atoms at the 2- and 4-positions, along with a methyl group on the benzene ring, provides a versatile platform for chemical modification.

A summary of its key identifiers and properties is provided in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 25171-19-1 | [2][3][4] |

| Molecular Formula | C₉H₆Cl₂N₂ | [2][3] |

| Molecular Weight | 213.06 g/mol | [2][3] |

| Appearance | White to Pale Yellow Solid | [5] |

| Boiling Point | 226.8°C at 760 mmHg | [2] |

| Flash Point | 112.678°C | [2] |

| Density | 1.419 g/cm³ | [2] |

| InChI | InChI=1/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3 | [2] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(N=C2Cl)Cl | [3] |

Synthesis of this compound

The synthesis of this compound typically follows a well-established route for analogous 2,4-dichloroquinazolines, starting from the corresponding 7-methylquinazoline-2,4(1H,3H)-dione. This precursor is then subjected to a chlorination reaction.

Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione

-

To a stirred suspension of 2-amino-4-methylbenzoic acid in an appropriate solvent (e.g., water with acetic acid), a solution of sodium cyanate is added dropwise.[8]

-

The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a strong base like sodium hydroxide.

-

The resulting precipitate, 7-methylquinazoline-2,4(1H,3H)-dione, is collected by filtration, washed with water, and dried. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

A mixture of 7-methylquinazoline-2,4(1H,3H)-dione, a chlorinating agent such as phosphorus oxychloride (POCl₃), and a base like N,N-diethylaniline or N,N-dimethylformamide is prepared.[5][6][7][8]

-

The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured into a mixture of ice and water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like acetone.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). This regioselectivity is a cornerstone of its application in building complex molecules.

Regioselective Nucleophilic Substitution

It is well-established that the chlorine atom at the C4 position of the quinazoline ring is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[9][10] This allows for a stepwise and controlled introduction of different substituents.

-

Mild Conditions: Reaction with a nucleophile (e.g., an amine) under mild conditions (e.g., room temperature or gentle heating) will selectively displace the C4-chloro group.[9][10][11]

-

Harsh Conditions: Subsequent reaction with a second, potentially different, nucleophile under more forcing conditions (e.g., higher temperatures, microwave irradiation) is required to substitute the less reactive C2-chloro group.[9][12]

This predictable reactivity allows for the synthesis of a diverse library of 2,4-disubstituted quinazolines with high precision.

Caption: Regioselective substitution pathway of this compound.

Applications in Drug Discovery and Development

The quinazoline scaffold is a prominent feature in many approved drugs and clinical candidates, particularly in the field of oncology.[8][13] Derivatives of 2,4-dichloroquinazoline are crucial intermediates in the synthesis of tyrosine kinase inhibitors (TKIs), which target enzymes involved in cancer cell proliferation and survival.

While specific applications of the 7-methyl derivative are not detailed in the provided search results, its structural similarity to other medicinally relevant quinazolines, such as 2,4-dichloro-6,7-dimethoxyquinazoline, suggests its potential as a key building block for:

-

Tyrosine Kinase Inhibitors (TKIs): The 2,4-diaminoquinazoline core is a well-known pharmacophore for inhibiting kinases like EGFR, VEGFR, and others.[8][12]

-

G9a Inhibitors: The 2,4-diamino-6,7-dimethoxyquinazoline scaffold has been identified as a potent inhibitor of the histone methyltransferase G9a, a target in cancer therapy.[12]

-

Anti-inflammatory Agents: Quinazoline derivatives have been explored for their anti-inflammatory properties.[7]

-

Antimicrobial and Antiviral Agents: The quinazoline nucleus is found in compounds with a broad spectrum of antimicrobial and antiviral activities.[1]

The 7-methyl group can serve to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate, influencing its solubility, metabolic stability, and target binding affinity.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound. While a full dataset is not available, typical characterization would involve:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinazoline ring system and a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the nine carbon atoms, including the two carbons bearing chlorine atoms at the C2 and C4 positions, which would appear at characteristic downfield shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic ring system.

Researchers are advised to perform full spectroscopic characterization to verify the structure of any synthesized batches of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its well-defined chemical properties and, most importantly, the predictable regioselectivity of its chlorine atoms, allow for the systematic and efficient construction of diverse molecular libraries. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a practical resource for scientists working at the forefront of medicinal chemistry.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 25171-19-1 [chemnet.com]

- 3. This compound | 25171-19-1 | ABA17119 [biosynth.com]

- 4. 25171-19-1[2,4-Dichloro-7-methylquinazoline -]- Jizhi Biochemical [acmec.com.cn]

- 5. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution at C4 of 2,4-Dichloro-7-methylquinazoline

Abstract

The 4-aminoquinazoline framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2] A cornerstone of their synthesis is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors. This document provides a detailed technical guide on the principles and execution of the SNAr reaction, specifically focusing on the highly selective substitution at the C4 position of 2,4-dichloro-7-methylquinazoline. We will explore the mechanistic basis for this regioselectivity, present a robust and validated experimental protocol, and offer insights into reaction optimization and product characterization.

The Principle: Unraveling the Regioselectivity of C4 Substitution

The reaction of this compound with nucleophiles, particularly primary and secondary amines, consistently and predictably yields substitution at the C4 position over the C2 position under mild conditions.[3][4] This pronounced regioselectivity is not arbitrary but is governed by fundamental electronic principles of the quinazoline ring system.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN1 or SN2 reactions, nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[5][6][7]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

-

Elimination & Aromaticity Restoration: The leaving group (in this case, a chloride ion) is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Causality of C4 Preference

The key to understanding the regioselectivity lies in the relative electrophilicity of the C4 and C2 carbons. The C4 position is significantly more reactive towards nucleophilic attack.[9][10] This is due to a combination of inductive and resonance effects within the heterocyclic system. The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect, which is more pronounced at the adjacent C4 position.

Computational studies, including Density Functional Theory (DFT) calculations, provide quantitative support for this empirical observation. These studies reveal that the C4 carbon of the 2,4-dichloroquinazoline scaffold possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[2][11][12] This indicates a greater electron deficiency, making it the preferred site for nucleophilic attack. Consequently, the activation energy required for the formation of the Meisenheimer intermediate at C4 is lower than that for an attack at C2, solidifying its kinetic favorability.[11]

Substitution at the C2 position is indeed possible but requires more forcing conditions, such as higher temperatures (often >100 °C) or microwave irradiation, after the C4 position has been functionalized.[1][13]

Caption: SNAr Mechanism at C4 of this compound.

Application Protocol: Synthesis of 4-Anilino-2-chloro-7-methylquinazoline

This protocol details a representative SNAr reaction using aniline as the nucleophile. The principles can be readily adapted for various primary and secondary aliphatic and aromatic amines.

Materials and Reagents

-

Substrate: this compound

-

Nucleophile: Aniline

-

Solvent: Isopropanol (Propan-2-ol) or Ethanol

-

Base (Optional but Recommended): Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, equipment for filtration (Büchner funnel), and standard laboratory glassware.

-

Analytical: Thin-Layer Chromatography (TLC) plates (silica gel), appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate), and a UV lamp.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add isopropanol (approximately 10-15 mL per gram of substrate). Stir the mixture to achieve a suspension or partial dissolution.

-

Reagent Addition: Add aniline (1.1 eq) to the flask, followed by triethylamine (1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing protonation of the nucleophile.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for isopropanol) with vigorous stirring.[14]

-

Monitoring for Completion: Monitor the reaction progress using TLC. Take small aliquots from the reaction mixture, spot them on a TLC plate, and elute with a suitable solvent system. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progression. Reaction times can range from 30 minutes to several hours depending on the nucleophile's reactivity.[1][3]

-

Product Isolation (Workup):

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Often, the product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold isopropanol to remove residual reactants and then with water.

-

-

Purification and Drying:

-

The isolated solid is often of high purity. However, for exacting applications, recrystallization from a suitable solvent (e.g., ethanol) can be performed.[15]

-

Dry the purified solid product under vacuum to a constant weight.

-

Self-Validation: Confirming Regioselectivity

While the C4 substitution is highly preferential, it is imperative to validate the structure of the final product. Many synthetic reports assume the regiochemical outcome without sufficient verification.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.

-

2D-NMR: For unambiguous confirmation, 2D-NMR techniques like NOESY or HSQC are invaluable.[2][11] These can show correlations that definitively prove the connectivity and confirm that the substitution has occurred at the C4 position.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

Data Summary: Comparative Reaction Conditions

The versatility of the C4-selective SNAr reaction is demonstrated by its compatibility with a wide range of nucleophiles and conditions. The following table summarizes typical parameters.[1]

| Nucleophile Type | Representative Base | Common Solvent(s) | Temperature (°C) | Typical Time Range |

| Aliphatic/Alicyclic Amines | Et₃N or excess amine | THF, Ethanol | Room Temp. - 80 | 0.5 - 5 hours |

| Benzylamines | iPr₂NEt (DIPEA) | Acetonitrile, Ethanol | Room Temp. - 80 | 1 - 6 hours |

| Anilines (Ar-NH₂) | NaOAc, Et₃N | THF/H₂O, Isopropanol | 60 - 100 | 2 - 12 hours |

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described.

Caption: A streamlined workflow for the synthesis and validation process.

Conclusion

The nucleophilic aromatic substitution at the C4 position of this compound is a highly reliable, regioselective, and versatile reaction critical for the synthesis of medicinally important 4-aminoquinazolines. The preference for C4 attack is rooted in the inherent electronic properties of the quinazoline scaffold, a principle supported by both extensive experimental evidence and theoretical calculations. The protocol provided herein is robust and broadly applicable, serving as a foundational method for researchers and drug development professionals engaged in the synthesis of novel quinazoline-based compounds.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lassbio.com.br [lassbio.com.br]

- 13. BJOC - Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Application Note: A Strategic Approach to the Synthesis of 4-amino-2-chloro-7-methylquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and expert insights into the synthesis of 4-amino-2-chloro-7-methylquinazoline derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Our focus is on a robust and regioselective synthetic route that offers versatility for creating a library of novel compounds for drug discovery pipelines.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a prominent feature in a multitude of pharmacologically active molecules.[3] Specifically, derivatives substituted at the 4-position with an amino group have demonstrated a vast spectrum of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology.[2][4] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which are kinase inhibitors for cancer therapy, feature the 4-aminoquinazoline core, underscoring the therapeutic significance of this molecular framework.[1][4]

The strategic inclusion of a chloro group at the 2-position and a methyl group at the 7-position provides a versatile platform. The 2-chloro atom serves as a reactive handle for further functionalization through nucleophilic substitution, allowing for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties. The 7-methyl group can influence the electronic properties of the ring system and provide a steric element that can be critical for specific receptor interactions.

Synthetic Strategy: The Dichloro Intermediate Pathway

The synthesis of 4-amino-2-chloro-7-methylquinazolines is most effectively achieved through a multi-step sequence commencing with a substituted anthranilic acid. The cornerstone of this strategy is the formation of a 2,4-dichloro-7-methylquinazoline intermediate. This intermediate exhibits differential reactivity, allowing for a highly regioselective nucleophilic aromatic substitution (SNAr) at the C4 position.

Theoretical and experimental studies have consistently shown that the C4 position of the 2,4-dichloroquinazoline scaffold is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5] This regioselectivity is fundamental to the strategy, enabling the clean introduction of a primary or secondary amine at the desired position while leaving the C2 chloro atom intact for subsequent modifications.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for 4-amino-2-chloro-7-methylquinazoline derivatives.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: The successful synthesis of the target compounds relies on careful execution and confirmation of intermediates. Each step should be monitored by Thin Layer Chromatography (TLC), and the structure and purity of the products must be rigorously confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Protocol 1: Synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione (Intermediate 1)

This step involves the cyclization of 2-amino-4-methylbenzoic acid with a source for the C2 and N3 atoms of the quinazoline ring. The Niementowski quinazoline synthesis, which involves reacting anthranilic acids with amides, is a classic method.[6] A more direct approach using urea is described here.

Materials:

-

2-amino-4-methylbenzoic acid

-

Urea

-

Mineral Oil (as a high-boiling solvent)

Procedure:

-

Combine 2-amino-4-methylbenzoic acid (1 equiv.) and urea (3 equiv.) in a round-bottom flask.

-

Add a sufficient volume of mineral oil to create a stirrable slurry.

-

Heat the mixture to 180-190 °C with vigorous stirring under a nitrogen atmosphere. The reaction will evolve ammonia gas.

-

Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

-

Allow the reaction mixture to cool to approximately 80 °C.

-

While still warm, add hexanes to the slurry and stir. This will precipitate the product while keeping the mineral oil in solution.

-

Filter the solid product and wash thoroughly with hot hexanes to remove all residual mineral oil.

-

Dry the resulting solid under vacuum. The product is typically a white to off-white powder and can be used in the next step without further purification if TLC shows a clean conversion.

Protocol 2: Synthesis of this compound (Intermediate 2)

This critical step converts the quinazolin-dione into the highly reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Expertise & Experience: This reaction is moisture-sensitive and generates HCl gas. It must be performed in a well-ventilated fume hood using anhydrous techniques (oven-dried glassware, anhydrous reagents). The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.

Materials:

-

7-Methylquinazoline-2,4(1H,3H)-dione (from Protocol 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA) or N,N-dimethylaniline (catalytic)

Procedure:

-

Place 7-methylquinazoline-2,4(1H,3H)-dione (1 equiv.) in an oven-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution).

-

Add phosphorus oxychloride (POCl₃, 5-10 equiv.) followed by a catalytic amount of DIPEA (0.1 equiv.).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours. The solid will gradually dissolve as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction. Perform this step in a large beaker within an ice bath.

-

The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation and quenching of excess POCl₃.

-

Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold isopropanol.

-

Dry the solid under vacuum to yield this compound.

Protocol 3: Synthesis of 4-Amino-2-chloro-7-methylquinazoline Derivatives (Final Product)

This final step is the regioselective amination at the C4 position. The reaction conditions can be tuned based on the nucleophilicity of the chosen amine.

Expertise & Experience: The C4 chlorine is significantly more reactive than the C2 chlorine.[5] Running the reaction at or slightly above room temperature is usually sufficient and minimizes the risk of disubstitution. The use of a non-nucleophilic base like DIPEA is recommended to scavenge the HCl produced without competing with the amine nucleophile.

Materials:

-

This compound (from Protocol 2)

-

Desired primary or secondary amine (R¹R²NH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solvent (e.g., Isopropanol, Acetonitrile, or Dioxane)

Procedure:

-

Dissolve this compound (1 equiv.) in a suitable solvent such as isopropanol (e.g., 0.1 M concentration).

-

Add the desired amine (1.1 equiv.) and DIPEA (1.5 equiv.) to the solution.

-

Stir the reaction mixture at room temperature to 60 °C. The optimal temperature depends on the amine's reactivity.[7] Monitor the reaction by TLC.

-

Upon completion (typically 2-12 hours), the product may precipitate from the solution. If so, cool the mixture and collect the product by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

Purify the residue by either recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography on silica gel to afford the pure 4-amino-2-chloro-7-methylquinazoline derivative.

-

Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity can be confirmed by 2D-NMR techniques (HMBC, NOESY) if necessary.[5]

Data Summary and Visualization

The following table summarizes the key parameters for the synthetic protocol.

| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Expected Yield (%) |

| 1 | Cyclization | 2-amino-4-methylbenzoic acid, Urea | Mineral Oil | 180-190 | 75-85 |

| 2 | Chlorination | 7-Methylquinazolin-2,4-dione, POCl₃ | Neat POCl₃ | 105-110 | 80-90 |

| 3 | Amination | This compound, Amine, DIPEA | Isopropanol | 25-60 | 60-95 |

graph TD { subgraph "Process Flow" A[Start: 2-amino-4-methylbenzoic Acid] --> B{Step 1: Cyclization}; B --> C[Intermediate 1: 7-Methylquinazolin-2,4-dione]; C --> D{Step 2: Chlorination}; D --> E[Intermediate 2: this compound]; E --> F{Step 3: Regioselective Amination}; F --> G[Product: 4-Amino-2-chloro-7-methylquinazoline]; endsubgraph "Key Reagents & Conditions" R1[Urea, 190°C] R2[POCl₃, Reflux] R3[Amine (R¹R²NH), DIPEA, 25-60°C] end B -- "Reagent: Urea" --> R1; D -- "Reagent: POCl₃" --> R2; F -- "Reagents: Amine, Base" --> R3; style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:1px,fontcolor:#202124 style E fill:#FBBC05,stroke:#333,stroke-width:1px,fontcolor:#202124

}

Caption: Key stages and reagents in the synthesis protocol.

References

- 1. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds [mdpi.com]

Application Notes & Protocols: Leveraging 2,4-Dichloro-7-methylquinazoline for the Synthesis of Potent Kinase Inhibitors

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors targeting aberrant signaling pathways in oncology.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-Dichloro-7-methylquinazoline as a versatile starting material for synthesizing a diverse range of kinase inhibitors. We will explore the underlying chemical principles, provide detailed, field-proven synthetic protocols, and discuss structure-activity relationship (SAR) insights to empower rational drug design.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[4] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a crucial class of therapeutics.[4][5] The 4-anilinoquinazoline core, in particular, has proven to be a "privileged scaffold" due to its structural properties that facilitate high-affinity binding to the kinase active site.[1][2]

Key interactions include:

-

Hinge Binding: The N-1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with a backbone amide nitrogen in the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[1]

-

Hydrophobic Interactions: The fused benzene ring of the scaffold occupies a hydrophobic pocket within the active site.

-

Vectorial Diversity: Substituents at the C4 and C2 positions can be tailored to project into different regions of the ATP-binding site, enabling the optimization of potency and selectivity against various kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[4][6][7]

The this compound starting material offers two reactive sites (C2 and C4) for sequential functionalization, allowing for the systematic construction of diverse inhibitor libraries. The 7-methyl group can provide additional hydrophobic interactions or serve as a steric element to fine-tune selectivity.

General Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The synthesis of kinase inhibitors from this compound primarily relies on a sequential Nucleophilic Aromatic Substitution (SNAr) strategy. The chlorine atoms at the C4 and C2 positions are excellent leaving groups, but they exhibit differential reactivity.

Theoretical and experimental studies have consistently shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[8][9][10][11] This regioselectivity is crucial, as it allows for a controlled, stepwise introduction of different substituents.

The general workflow is as follows:

-

Step 1 (C4 Substitution): Reaction of this compound with a primary or secondary amine (often a substituted aniline) under mild conditions to selectively displace the C4-chloro group.

-

Step 2 (C2 Substitution): The resulting 2-chloro-4-amino-7-methylquinazoline intermediate is then subjected to a second SNAr reaction, often under more forcing conditions (higher temperature), with a different nucleophile to displace the C2-chloro group.

Caption: General workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocols

The following protocols are generalized methodologies based on established literature procedures.[12][13][14] Researchers should optimize conditions for their specific substrates.

Protocol 1: Regioselective C4-Anilino Substitution

This protocol describes the synthesis of a 4-(anilino)-2-chloro-7-methylquinazoline intermediate, a key step in building inhibitors like Gefitinib and Erlotinib analogues.[15][16][17][18]

Objective: To selectively substitute the C4-chloro group with a substituted aniline.

Materials:

-

This compound

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 - 1.2 equivalents)

-

Solvent: Isopropanol (IPA) or n-Butanol

-

Acid catalyst (optional): HCl or Acetic Acid

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Add isopropanol (approx. 10-20 mL per gram of starting material).

-

Add the substituted aniline (1.05 eq).

-

If required, add a catalytic amount of acid to protonate the quinazoline nitrogen, further activating the C4 position.

-

Heat the reaction mixture to reflux (approx. 82°C for IPA) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold isopropanol and then with diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield the 4-(anilino)-2-chloro-7-methylquinazoline intermediate.

Causality Explanation: The use of a protic solvent like isopropanol is common as it effectively solvates the transition state and the departing chloride ion. Heating to reflux provides the necessary activation energy for the SNAr reaction. The higher reactivity of the C4 position ensures that under these conditions, the C2-chloro group remains largely unreacted.[10]

Protocol 2: C2-Position Functionalization

This protocol describes the displacement of the remaining C2-chloro group to complete the synthesis of the target kinase inhibitor.

Objective: To substitute the C2-chloro group with a secondary nucleophile.

Materials:

-

4-(Anilino)-2-chloro-7-methylquinazoline intermediate (from Protocol 1)

-

Nucleophile (e.g., morpholine, piperazine derivative) (1.5 - 3.0 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol

-

Base (optional, if nucleophile is an amine salt): K₂CO₃ or Diisopropylethylamine (DIPEA)

Procedure:

-